molecular formula C17H19N3O3S B3602595 Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-

Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-

Cat. No.: B3602595
M. Wt: 345.4 g/mol
InChI Key: HVGVNYJRZJHYBS-UHFFFAOYSA-N
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Description

The compound Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl- (hereafter referred to as the target compound) belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. Its structure features:

  • 2,4-Dimethyl substituents on the benzene ring.
  • A N-linked 2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl moiety.

This heterocyclic benzimidazole component contributes to its unique physicochemical properties, such as hydrogen-bonding capabilities and aromatic stacking interactions, which are critical for biological activity .

Properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-5-8-16(12(2)9-11)24(22,23)18-13-6-7-14-15(10-13)20(4)17(21)19(14)3/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGVNYJRZJHYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID25408830C2” involves multiple steps, starting with the preparation of the benzimidazole core. The core is typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods: Industrial production of “PMID25408830C2” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Reaction conditions are carefully controlled to ensure consistency and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole core.

    Reduction: Reduction reactions can modify the functional groups attached to the core.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole derivatives with various functional groups, while substitution reactions can introduce halogens or nitro groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzenesulfonamides are known for their antimicrobial properties. Research indicates that compounds like N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl- exhibit significant activity against various bacterial strains. A study demonstrated that derivatives of this compound showed potent inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has been investigated for its potential anticancer effects. A case study highlighted that benzenesulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Enzyme Inhibition
Benzenesulfonamides serve as effective inhibitors of several enzymes, including carbonic anhydrases and tyrosine kinases. For instance, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl- has shown promise as a selective inhibitor of certain tyrosine kinases involved in cancer progression .

Agricultural Applications

Pesticidal Activity
Research has demonstrated that benzenesulfonamide derivatives possess pesticidal properties. They can act as herbicides or fungicides by disrupting metabolic processes in target organisms. For example, compounds similar to N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl- have been effective against various plant pathogens .

Organic Synthesis

Synthetic Intermediates
Benzenesulfonamides are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. They facilitate the construction of complex molecular architectures through various reactions such as nucleophilic substitution and coupling reactions . The compound can be utilized to synthesize other biologically active molecules.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial activity against E. coli
Anticancer effects targeting cell proliferation
Enzyme inhibition (tyrosine kinases)
Agricultural ChemistryPesticidal properties against plant pathogens
Organic SynthesisIntermediate for pharmaceuticals and agrochemicals

Case Studies

  • Antibacterial Activity Study
    In a controlled laboratory setting, the effectiveness of N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl- was evaluated against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
  • Cancer Research
    A recent study focused on the anticancer properties of this compound showed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. The results were promising enough to warrant further investigation into its potential as a therapeutic agent.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. It binds to enzymes and receptors, modulating their activity. The exact pathways involved depend on the biological context, but common targets include kinases and transcription factors. These interactions can lead to changes in cellular signaling and gene expression, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Benzenesulfonamide Derivatives

The target compound shares structural similarities with other benzenesulfonamides featuring heterocyclic substituents. Key comparisons include:

Table 1: Comparative Analysis of Structural Features
Compound Name Core Structure Substituents on Benzene Ring Heterocyclic Moiety Molecular Formula (if available)
Target Compound Benzenesulfonamide 2,4-Dimethyl 1,3-Dimethyl-2-oxo-benzimidazole Not explicitly provided
N-[6-(4-Methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide (4AE) Benzenesulfonamide None (parent ring) 1,3-Dimethyl-2-oxo-benzimidazole + 4-methoxyphenoxy C₂₂H₂₁N₃O₅S
N-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide Benzenesulfonamide None 1-Methyl-2-oxoindoline C₁₅H₁₄N₂O₃S
3,5-Dimethoxy-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide Benzamide 3,5-Dimethoxy 2-Methyl-1-phenyl-benzodiazole Not provided
N-(2H-1,3-Benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide Thiophenesulfonamide None Benzodioxole + oxadiazole Not provided

Key Observations:

  • Heterocyclic Diversity: The benzimidazole core in the target compound is replaced by indole (in ), benzodiazole (in ), or fused systems like benzodioxole-oxadiazole (in ).
  • Substituent Effects : The 2,4-dimethyl groups on the benzene ring in the target compound enhance lipophilicity compared to unsubstituted (e.g., 4AE) or methoxy-substituted analogs . Methyl groups may improve membrane permeability but reduce solubility .

Biological Activity

Benzenesulfonamide derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl- has been studied for its potential therapeutic effects and mechanisms of action. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Molecular Structure and Formula

  • Molecular Formula: C16H17N3O3S
  • Molecular Weight: 363.45 g/mol
  • InChIKey: KIJONFRTARCKGP-UHFFFAOYSA-N

This compound features a benzenesulfonamide moiety linked to a benzimidazole derivative, which is crucial for its biological properties. The presence of the dimethyl and oxo groups contributes to its pharmacological profile.

2. Biological Activity

2.1 Antimicrobial Activity
Recent studies have demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains including E. coli and S. aureus. The structure-activity relationship (SAR) indicates that modifications at the sulfonamide or benzimidazole positions can enhance antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityTarget OrganismReference
Compound AActiveE. coli
Compound BActiveS. aureus
Compound CModerateB. subtilis

2.2 Anticancer Potential
The anticancer activity of benzenesulfonamide derivatives has also been explored. In vitro studies indicate that these compounds may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific oncogenic pathways. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .

Table 2: Anticancer Activity Data

Compound NameIC50 (µM)Cell LineReference
Compound D<10A-431
Compound E<20Jurkat
Compound F<15U251

The mechanism by which benzenesulfonamide derivatives exert their biological effects often involves interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity: Many compounds in this class inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis: Studies suggest that these compounds can trigger programmed cell death in cancer cells by activating caspase pathways.

4. Case Studies

Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of several benzenesulfonamide derivatives, researchers found that modifications to the sulfonamide group significantly enhanced activity against Gram-positive bacteria. The results indicated a direct correlation between structural changes and antimicrobial potency.

Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of benzenesulfonamides on glioblastoma cells revealed that certain derivatives could reduce cell viability significantly compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, confirming the potential of these compounds as anticancer agents.

5. Conclusion

Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-, represents a promising candidate in drug development due to its notable biological activities against bacteria and cancer cells. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of benzenesulfonamide derivatives with benzimidazole scaffolds?

  • Methodology: Synthesis typically involves coupling reactions between substituted benzimidazole amines and benzenesulfonyl chlorides under controlled pH (e.g., pH 10 using aqueous Na₂CO₃). Dynamic pH control minimizes side reactions, while solvents like DMF and catalysts (e.g., LiH) facilitate N-alkylation/arylation. Structural confirmation requires IR, ¹H NMR, and mass spectrometry .
  • Example Protocol:

StepReagents/ConditionsPurpose
1Benzimidazole amine + benzenesulfonyl chloride, pH 10Core structure formation
2Alkyl/aryl halides, DMF, LiHN-substitution
3Column chromatography (silica gel)Purification

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Methodology: Use single-crystal X-ray diffraction with SHELXL for refinement and ORTEP-III for visualization. Hydrogen-bonding patterns (e.g., N–H···O interactions) are critical for understanding molecular packing. Graph set analysis (e.g., Etter’s formalism) helps classify hydrogen-bond motifs .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice?

  • Methodology: Analyze intermolecular interactions via crystallographic data. For example, the benzimidazole NH and sulfonamide O atoms often form R₂²(8) motifs, contributing to layered packing. Computational tools like Mercury (CCDC) can map these interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodology: Systematically vary substituents on the benzimidazole and sulfonamide moieties. Evaluate antibacterial or enzyme inhibition (e.g., lipoxygenase) using in vitro assays. For example:

DerivativeSubstituentIC₅₀ (Lipoxygenase)
5aMethyl32.5 µM
5dChlorophenyl18.7 µM
  • Source: Derivatives from N-substituted benzodioxinyl benzenesulfonamides showed moderate enzyme inhibition .

Q. What computational strategies predict binding modes to biological targets like acetylcholinesterase?

  • Methodology: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes. Focus on sulfonamide’s sulfonyl group for polar interactions and benzimidazole for π-π stacking. Validate with MD simulations to assess binding stability .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

  • Methodology: Compare datasets refined with SHELXL vs. newer programs (e.g., OLEX2). For conflicting H-bond assignments, use residual density maps and Hirshfeld surface analysis. Cross-validate with spectroscopic data (e.g., IR NH stretches) .

Q. What experimental models assess the compound’s anti-herpetic or enzyme-inhibitory mechanisms?

  • Methodology:

  • Anti-HSV-1: Plaque reduction assays in Vero cells, with EC₅₀ calculations .
  • Enzyme Inhibition: Carbonic anhydrase I/II inhibition assays using esterase activity (4-nitrophenyl acetate hydrolysis) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Guidelines: Use PPE (gloves, lab coat), avoid inhalation/ingestion, and work in a fume hood. First-aid measures include rinsing eyes with water (15+ minutes) and seeking medical attention for skin contact. No EC number is assigned, indicating limited regulatory data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-

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